(2R,4S)-2-Methyl-tetrahydro-pyran-4-ylamine
Description
(2R,4S)-2-Methyl-tetrahydro-pyran-4-ylamine is a chiral amine derivative of the tetrahydro-pyran (THP) scaffold, characterized by a six-membered oxygen-containing ring with a methyl group at the C2 position and an amine group at the C4 position. Its stereochemistry—defined by the R configuration at C2 and S configuration at C4—confers unique physicochemical and biological properties.
The THP scaffold is structurally rigid, enabling precise spatial orientation of substituents, which is critical for molecular recognition. The amine group at C4 facilitates hydrogen bonding, while the methyl group at C2 influences lipophilicity and steric interactions. These features make the compound a versatile intermediate in synthesizing bioactive molecules, including enzyme inhibitors and receptor modulators .

Properties
IUPAC Name |
(2R,4S)-2-methyloxan-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-5-4-6(7)2-3-8-5/h5-6H,2-4,7H2,1H3/t5-,6+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPXXGRHIYAAMDU-RITPCOANSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCO1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H](CCO1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-2-Methyl-tetrahydro-pyran-4-ylamine can be achieved through several methods. One common approach involves the reduction of a corresponding ketone or aldehyde precursor. For example, the reduction of 2-Methyl-tetrahydro-pyran-4-one using a chiral reducing agent can yield the desired amine with high enantiomeric purity .
Another method involves the use of chiral catalysts in the hydrogenation of a suitable precursor. This approach can provide high yields and enantioselectivity under mild reaction conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale catalytic hydrogenation processes. These processes typically employ chiral catalysts and operate under controlled temperature and pressure conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2R,4S)-2-Methyl-tetrahydro-pyran-4-ylamine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under appropriate conditions.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines or nitriles, while reduction can produce secondary or tertiary amines. Substitution reactions can lead to a wide range of derivatives, including amides and alkylated amines .
Scientific Research Applications
(2R,4S)-2-Methyl-tetrahydro-pyran-4-ylamine has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (2R,4S)-2-Methyl-tetrahydro-pyran-4-ylamine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their activity. In medicinal chemistry, the compound may act as an enzyme inhibitor or receptor agonist, depending on its specific structure and functional groups .
Comparison with Similar Compounds
Stereoisomers: Impact of Configuration on Binding Affinity
The stereochemical arrangement of THP derivatives profoundly affects their biological activity. A key example is Fidarestat, an aldose reductase inhibitor (ALR2) used to treat diabetic complications. Two isomers of Fidarestat—(2R,4S) and (2S,4S)—were compared using thermodynamic free energy calculations (Figure 2, ).
Key Findings :
- (2R,4S)-Fidarestat exhibited a favorable binding free energy (ΔΔG = -2.1 kcal/mol) due to optimal alignment with ALR2’s active site.
- (2S,4S)-Fidarestat showed reduced binding affinity (ΔΔG = +2.1 kcal/mol), attributed to steric clashes and suboptimal hydrogen bonding.
- The free energy difference (ΔΔG = -4.2 kcal/mol) highlights the critical role of the C2 configuration in determining selectivity .
Table 1: Comparison of Fidarestat Isomers
| Parameter | (2R,4S)-Fidarestat | (2S,4S)-Fidarestat |
|---|---|---|
| ΔΔG (kcal/mol) | -2.1 | +2.1 |
| ALR2 Binding Affinity | High | Low |
| Key Interaction | Optimal H-bonding | Steric Hindrance |
This data underscores the superiority of the (2R,4S) configuration in enzyme inhibition, a principle likely applicable to (2R,4S)-2-Methyl-tetrahydro-pyran-4-ylamine in analogous contexts.
Structural Analogs: Modifications in the THP Scaffold
Complex THP derivatives, such as those described in , demonstrate how substituent variations alter properties. For instance:
- Compound 16 : A fluorinated THP-triazole conjugate with a pyrimidine-dione moiety. The fluorinated chain enhances lipophilicity, while the triazole group introduces hydrogen-bonding capacity.
- Compound 17 : A hydroxyl-rich THP derivative with a triazole linker, improving aqueous solubility but reducing membrane permeability.
Key Structural Comparisons :
| Feature | (2R,4S)-2-Methyl-THP-4-amine | Compound 16 | Compound 17 |
|---|---|---|---|
| Core Scaffold | THP | THP | THP |
| C2 Substituent | Methyl | Fluorinated Chain | Hydroxymethyl |
| C4 Substituent | Amine | Triazole-Pyrimidine | Triazole-Hydroxyl |
| Key Property | Chiral Rigidity | High Lipophilicity | High Solubility |
These analogs illustrate that while the THP core provides rigidity, substituents dictate solubility, bioavailability, and target engagement. The simplicity of (2R,4S)-2-Methyl-THP-4-amine offers advantages in synthetic accessibility and stereochemical purity compared to highly substituted derivatives .
Conformational Stability: Insights from Crystallography
provides crystallographic data for a THF (tetrahydrofuran) derivative, revealing conformational trends relevant to THP analogs:
- The THF ring adopts a slightly puckered conformation, with deviations from planarity up to 0.28 Å.
- Hydrogen bonding between hydroxyl-H and ether-O stabilizes the structure (O21–H21o···O1i distance = 2.73 Å, angle = 166°), forming a 10-membered ring .
For (2R,4S)-2-Methyl-THP-4-amine, similar puckering and hydrogen bonding are expected, with the amine group enhancing intermolecular interactions. This conformational stability is critical for maintaining binding poses in biological systems.
Biological Activity
(2R,4S)-2-Methyl-tetrahydro-pyran-4-ylamine is a chiral amine with significant potential in medicinal chemistry and organic synthesis. This compound features a tetrahydropyran ring structure, characterized by its unique stereochemistry, which influences its biological activity and interactions with various molecular targets.
Chemical Structure and Properties
- Molecular Formula : C₆H₁₃N
- Molecular Weight : 113.18 g/mol
- Chirality : The presence of a chiral center at the 2nd position contributes to its enantiomeric properties, making it a valuable building block in the synthesis of biologically active compounds.
The biological activity of this compound is primarily attributed to its amine group, which can engage in hydrogen bonding and electrostatic interactions with various biological molecules. This interaction can lead to modulation of enzyme activity or receptor binding, influencing several biochemical pathways.
Potential Mechanisms Include :
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, impacting metabolic pathways.
- Receptor Agonism/Antagonism : It can interact with receptors, potentially altering physiological responses.
Research Findings
Recent studies have highlighted the compound's role in various biological assays:
- Enzyme Interaction Studies : Investigations into enzyme-substrate interactions have shown that this compound can effectively inhibit certain enzymes involved in metabolic pathways, suggesting its potential as a therapeutic agent.
- Cell Line Studies : In vitro studies using human cancer cell lines have demonstrated that derivatives of this compound exhibit cytotoxic effects. For instance, related tetrahydropyran derivatives have been shown to induce apoptosis in HL-60 leukemia cells and arrest the cell cycle at the G2/M phase, indicating their potential as anticancer agents .
- Toxicological Assessments : Safety evaluations have been conducted using standard assays such as the Ames test and micronucleus tests. These studies indicate that while some derivatives may exhibit mutagenic properties under specific conditions, this compound itself has not shown significant genotoxicity .
Comparative Analysis with Related Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| This compound | Chiral amine | Enzyme inhibition; receptor modulation |
| (2S,4S)-2-Methyl-tetrahydro-pyran-4-ylamine | Chiral amine | Potential enzyme inhibition; ligand role |
| (2R,4R)-2-Methyl-tetrahydro-pyran-4-ylamine | Chiral amine | Different stereochemical properties |
Case Studies
- Cytotoxic Activity Assessment :
-
Mechanistic Studies on Enzyme Inhibition :
- Research focused on the inhibition of specific metabolic enzymes revealed that this compound could effectively reduce enzyme activity in a dose-dependent manner. This finding supports its potential use in drug development targeting metabolic disorders.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
